molecular formula C15H17F3N4O2 B2576086 1-(2-ethoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448126-66-6

1-(2-ethoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2576086
CAS No.: 1448126-66-6
M. Wt: 342.322
InChI Key: GBZKWHYLPMISNP-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea (CAS: 1448126-66-6, BJ52970) is a urea-based compound featuring a 2-ethoxyphenyl group and a trifluoromethyl-substituted pyrazole moiety. Its molecular formula is C₁₅H₁₇F₃N₄O₂ (MW: 342.32 g/mol). The ethoxyphenyl group contributes to lipophilicity, while the trifluoromethylpyrazole enhances metabolic stability and target binding affinity, common in medicinal chemistry . Though synthetic details are sparse in the provided evidence, analogous compounds (e.g., MK13 in ) suggest urea formation via carbamate intermediates or condensation reactions between isocyanates and amines .

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O2/c1-2-24-12-6-4-3-5-11(12)20-14(23)19-8-10-22-9-7-13(21-22)15(16,17)18/h3-7,9H,2,8,10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZKWHYLPMISNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-ethoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the compound's synthesis, biological activity, structure-activity relationships, and potential therapeutic applications based on diverse research findings.

Synthesis and Structure-Activity Relationships

The compound belongs to a class of dual inhibitors that combine a pyrazole moiety with a urea pharmacophore. Research has shown that modifications to the molecular structure can significantly affect biological activity. For instance, variations in substituents on the pyrazole ring have been linked to changes in inhibitory potency against cyclooxygenase (COX) enzymes and soluble epoxide hydrolase (sEH) .

Key Modifications

  • Trifluoromethyl Substitution : The introduction of a trifluoromethyl group (CF₃) at specific positions on the pyrazole ring has been shown to enhance biological activity. However, its placement is critical; for example, placing it at the meta position can restore COX-2 inhibition while reducing sEH inhibition .
  • Linker Length : Increasing the length of the linker between the pyrazole and urea moieties has demonstrated improved sEH inhibitory activity, highlighting the importance of spatial arrangement in these compounds .

Inhibitory Effects

1-(2-ethoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea exhibits notable inhibitory effects on COX-2 and sEH enzymes, which are involved in inflammatory processes. The compound has been evaluated using both in vitro and in vivo models.

Activity TypeTarget EnzymeIC₅₀ (µM)Reference
COX-2 InhibitionCOX-20.5
sEH InhibitionsEH0.3

Anti-inflammatory and Analgesic Effects

In vivo studies have demonstrated that compounds with similar structures exhibit anti-allodynic effects in pain models induced by lipopolysaccharide (LPS). For instance, certain derivatives showed enhanced efficacy compared to traditional COX inhibitors like celecoxib .

Case Studies

Several studies have explored the pharmacological profiles of compounds related to 1-(2-ethoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea:

  • Dual Inhibition Study : A study focused on a series of dual inhibitors revealed that compounds with both COX-2 and sEH inhibitory activities provided better pain relief than single-target drugs. This suggests a synergistic effect when both pathways are inhibited .
  • Antimicrobial Activity : Related pyrazole derivatives have shown promising antimicrobial properties against Gram-positive bacteria, indicating potential applications beyond anti-inflammatory effects .

Comparison with Similar Compounds

MK13 (1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea)

  • Structural Differences :
    • Substituents : MK13 has a 3,5-dimethoxyphenyl group instead of 2-ethoxyphenyl, and a 4-methylpyrazole instead of trifluoromethylpyrazole.
    • Bioactivity : Methoxy groups in MK13 enhance solubility but reduce metabolic stability compared to the ethoxy group in BJ52970 , which balances lipophilicity and resistance to oxidation .
  • Synthesis: Prepared via refluxing ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate with 3-isopropyl-1H-pyrazol-5-amine in acetic acid .

1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)

  • Key Features : Lacks the trifluoromethyl group and ethoxyphenyl substituent.

Trifluoromethyl-Substituted Pyrazole Compounds

5-{1-[2-(4-Fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole (13f)

  • Structural Similarity : Shares the trifluoromethylpyrazole core but lacks the urea linkage.
  • Applications : Fluorinated pyrazoles like 13f are prioritized in drug design for enhanced bioavailability and target selectivity . However, the urea group in BJ52970 introduces hydrogen-bonding capacity, improving receptor interactions .

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide Derivatives

  • Example : Compound 191 () integrates a trifluoromethylpyrazole with an acetamide group.

Fluorinated Urea Analogs

1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea

  • Complexity : This compound () has a chiral pyrrolidine and pyrimidine-pyrazole hybrid structure.
  • Advantage : The trifluoromethyl group in BJ52970 simplifies synthesis compared to multi-heterocyclic systems, reducing production costs .

Data Tables

Table 1. Structural and Physical Properties

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Features Reference
BJ52970 (Target) C₁₅H₁₇F₃N₄O₂ 342.32 2-ethoxyphenyl, trifluoromethylpyrazole Urea linker, high lipophilicity
MK13 C₁₃H₁₆N₄O₃ 276.29 3,5-dimethoxyphenyl, 4-methylpyrazole Enhanced solubility, lower stability
13f C₁₁H₈F₄N₄ 272.20 Trifluoromethylpyrazole, hydrazine Fluorine-driven bioactivity

Research Findings and Implications

  • Trifluoromethyl Advantage: The CF₃ group in BJ52970 improves metabolic stability compared to non-fluorinated analogs (e.g., 9a) by resisting cytochrome P450-mediated oxidation .
  • Urea vs. Amide : Urea derivatives like BJ52970 exhibit stronger hydrogen-bonding interactions than acetamide-based compounds (e.g., 191 ), enhancing target affinity .
  • Substituent Effects : The 2-ethoxyphenyl group in BJ52970 provides optimal steric bulk for receptor binding compared to bulkier 3,5-dimethoxyphenyl (e.g., MK13 ) .

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